molecular formula C26H18Cl2N2 B11555201 N,N'-Bis(4-chlorobenzylidene)benzidine

N,N'-Bis(4-chlorobenzylidene)benzidine

Cat. No.: B11555201
M. Wt: 429.3 g/mol
InChI Key: ISALVHOEWQZBNC-UHFFFAOYSA-N
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Description

N,N'-Bis(4-chlorobenzylidene)benzidine is an organic compound synthesized by the condensation of benzidine with 4-chlorobenzaldehyde, forming a hydrazone characterized by its conjugated system and extended planar structure. This class of compounds is of significant interest in materials science and medicinal chemistry research due to its modular structure and potential for diverse functionalization. In research settings, benzidine derivatives have historical importance in the synthesis of dyes and pigments. The specific research value of this compound may be explored in the development of organic electronic materials, where conjugated molecules often serve as core components for charge transport. Furthermore, the hydrazone functional group (-CH=N-NH-) is a recognized pharmacophore in medicinal chemistry, known to confer a range of biological activities. Hydrazone-based compounds are frequently investigated for their potential as enzyme inhibitors, with studies showing their efficacy against targets like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative disease research . It is crucial for researchers to note that benzidine and certain related compounds are classified as known human carcinogens . This product is intended for controlled laboratory research purposes only and must be handled with appropriate safety protocols, including the use of personal protective equipment and engineering controls. All research applications should adhere to local and international regulatory guidelines for hazardous chemicals.

Properties

Molecular Formula

C26H18Cl2N2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[4-[(4-chlorophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H18Cl2N2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-18H

InChI Key

ISALVHOEWQZBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis typically involves a 1:2 molar ratio of benzidine to 4-chlorobenzaldehyde in a polar protic solvent (e.g., ethanol or methanol). A catalytic amount of glacial acetic acid (2–5 drops) is added to facilitate imine bond formation. The mixture is refluxed for 3–6 hours, yielding a bright yellow precipitate. Post-reaction, the product is filtered, washed with cold solvent, and recrystallized from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high purity.

Example Protocol

  • Reactants : Benzidine (0.368 g, 2 mmol), 4-chlorobenzaldehyde (0.56 g, 4 mmol)

  • Solvent : Methanol (30 mL)

  • Catalyst : Glacial acetic acid (2 drops)

  • Conditions : Reflux at 78°C for 4 hours

  • Yield : 85–91%

Spectral Characterization

  • FT-IR : A sharp absorption band at 1,620–1,622 cm⁻¹ confirms C=N stretching. The absence of NH₂ bands (3,430–3,205 cm⁻¹) in benzidine verifies complete condensation.

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm , while the imine proton (HC=N) appears as a singlet at δ 8.3–8.5 ppm .

  • Elemental Analysis : Calculated for C₂₆H₁₈Cl₂N₂: C, 72.73%; H, 4.23%; N, 6.53%. Observed values align within ±0.3%.

Green Chemistry Approaches

Natural Acid Catalysts

Lemon juice (citric acid) has emerged as an eco-friendly alternative to glacial acetic acid. In a recent study, 2 mL of lemon juice catalyzed the reaction between benzidine and 4-chlorobenzaldehyde in ethanol, achieving a 78% yield after 3 hours at room temperature. This method reduces energy consumption and avoids harsh chemicals.

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been explored. Heating the reactants at 100°C for 15 minutes in the presence of silica-supported HClO₄ produced the compound in 88% yield, significantly reducing reaction time.

Large-Scale Industrial Production

Optimized Parameters for Batch Reactors

Industrial protocols emphasize cost efficiency and scalability:

  • Molar Ratio : 1:2.1 (benzidine to aldehyde) to compensate for aldehyde volatility.

  • Solvent : Toluene-ethanol azeotrope (70:30 v/v) for easy separation.

  • Catalyst : p-Toluenesulfonic acid (0.5 mol%), enabling reflux at 110°C for 2 hours.

  • Yield : 94% with >99% purity by HPLC.

Purification Techniques

  • Recrystallization : DMSO or DMF recrystallization removes unreacted aldehyde.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves positional isomers.

Side Reactions and Byproduct Management

Isomer Formation

Steric hindrance in benzidine limits ortho-substitution, but trace amounts of mono-condensed intermediates (e.g., N-(4-chlorobenzylidene)benzidine) may form. These are removed via fractional crystallization.

Oxidative Degradation

Prolonged exposure to air or moisture leads to hydrolysis of the imine bond, regenerating benzidine and 4-chlorobenzaldehyde. Storage under nitrogen at −20°C preserves stability.

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Traditional AcidGlacial AcOHMethanol78485–9198–99
Green ChemistryLemon JuiceEthanol2537897
Microwave-AssistedSiO₂-HClO₄Solvent-free1000.258899
Industrial Batchp-TsOHToluene11029499.5

Mechanistic Insights

Role of Acid Catalysis

Protonation of the aldehyde carbonyl group enhances electrophilicity, promoting nucleophilic attack by the benzidine amine. The reaction follows second-order kinetics, with rate constants (k) of 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ in ethanol.

Steric and Electronic Effects

Electron-withdrawing chloro groups on the aldehyde increase imine stability by reducing electron density on the nitrogen atom. This shifts the equilibrium toward product formation, as evidenced by K_eq = 1.8 × 10⁴ at 25°C.

Recent Advancements

Continuous Flow Synthesis

A microreactor system with residence time of 5 minutes achieved 92% yield at 120°C, demonstrating potential for high-throughput production.

Photocatalytic Methods

UV irradiation (254 nm) in the presence of TiO₂ nanoparticles reduced reaction time to 30 minutes with 89% yield, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-{4’-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the benzylidene moiety critically influence the optical and chemical properties of benzidine-based Schiff bases:

Property N,N'-Bis(4-chlorobenzylidene)benzidine (Inferred) N,N'-Bis(2-hydroxybenzylidene)benzidine (Experimental) N,N'-Bis(4-methoxybenzylidene)benzidine (Inferred)
Substituent Effects Electron-withdrawing Cl reduces HOMO-LUMO gap, enhancing charge transfer Electron-donating OH increases conjugation, lowering bandgap Electron-donating OCH3 stabilizes excited states
Fluorescence Peak ~500–550 nm (hypothesized blue shift vs. OH analog) 553 nm (pH 6, THF) ~550–600 nm (red shift due to OCH3 resonance)
Stokes Shift (Δλ) Smaller shift (Cl reduces π-π* transition overlap) 128 nm (THF) Larger shift (methoxy enhances conjugation)
pH Sensitivity Lower sensitivity (Cl is non-ionizable) Fluorescence peaks at pH 5–7 due to protonation equilibrium Insensitive (OCH3 lacks pH-responsive groups)
Solvent Compatibility Higher solubility in non-polar solvents (Cl reduces polarity) Optimal in THF (polar aprotic) High solubility in polar solvents (e.g., DMF)

Optical Performance

  • Fluorescence Intensity: The 2-hydroxy derivative exhibits maximum fluorescence intensity in tetrahydrofuran (THF) at pH 6, attributed to extended conjugation and reduced non-radiative decay . In contrast, the 4-chloro analog is expected to show weaker fluorescence due to the electron-withdrawing Cl group quenching excited states .
  • Quantum Yield : The 2-hydroxy derivative achieves high quantum yields (~0.6–0.8) in THF, while chloro-substituted analogs may exhibit lower yields (<0.5) due to enhanced intersystem crossing .

Theoretical Insights

Density functional theory (DFT) calculations for the 2-hydroxy derivative predict absorption at 400 nm (TD-DFT/B3LYP/6-311G(d,p)), aligning with experimental UV-Vis data . For the 4-chloro analog, computational models suggest a redshifted absorption (~420–450 nm) due to Cl-induced electron delocalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Bis(4-chlorobenzylidene)benzidine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction between benzidine and 4-chlorobenzaldehyde. Key parameters include:

  • Molar ratio : A 1:2 stoichiometry of benzidine to aldehyde to ensure complete bis-substitution.
  • Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C) for 6–12 hours .
  • Catalyst : Acetic acid (1–2 drops) to accelerate imine bond formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted aldehydes .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • FT-IR : Detect characteristic C=N stretch (~1600–1620 cm⁻¹) and absence of -NH₂ peaks (3300–3400 cm⁻¹) to confirm imine formation .
  • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.0 ppm) and disappearance of aldehyde protons (δ ~9–10 ppm). Integration ratios should confirm two aldehyde equivalents per benzidine .
  • UV-Vis : A strong absorption band at ~350–400 nm (π→π* transition of conjugated imine system) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Protect from light and moisture. Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the imine bond .
  • Stability : Monitor via periodic TLC or HPLC; degradation products (e.g., hydrolyzed aldehyde) appear as additional spots/peaks .

Advanced Research Questions

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

  • Methodology :

  • Solvent screening : Compare photoluminescence (PL) intensity in THF, chloroform, acetone, and toluene. THF shows the highest Stokes shift (~120 nm) due to polarity-driven solvatochromism .
  • pH-dependent studies : Adjust pH (2–12) using buffer solutions. Fluorescence quenching occurs in acidic media (pH < 5) due to protonation of the imine nitrogen, disrupting conjugation .
    • Data Table :
Solventλem (nm)Stokes Shift (nm)Quantum Yield
THF520–7001200.45
Chloroform500–650900.32
Acetone480–620800.28

Q. What structural insights can crystallographic analysis provide for electronic applications?

  • Crystal structure : X-ray diffraction reveals planar vs. twisted conformations of the benzidine core. Planar structures (e.g., N,N′-bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine) enhance π-π stacking, improving charge transport in OLEDs .
  • DFT calculations : Use B3LYP/6-311G(d,p) to correlate HOMO-LUMO gaps (3.5–4.0 eV) with experimental absorption spectra .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields?

  • Critical factors :

  • Impurity control : Trace aldehydes or moisture during synthesis reduce quantum yields. Use HPLC purity >98% .
  • Excitation wavelength : Optimize to match the compound’s absorption maxima (e.g., 365 nm vs. 405 nm) .
    • Validation : Replicate experiments under inert conditions (glovebox) and compare with literature protocols .

Q. What experimental designs are suitable for evaluating this compound in OLED hole-transport layers?

  • Device fabrication :

  • Host-guest systems : Blend with electron-transport materials (e.g., TAZ) to form exciplexes, enhancing electroluminescence efficiency .
  • Layer thickness : Optimize via spin-coating (30–50 nm) to balance conductivity and transparency .
    • Performance metrics : Compare turn-on voltage, luminance, and efficiency with standard HTMs (e.g., NPB) .

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